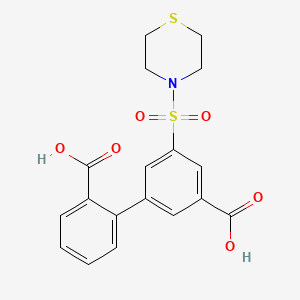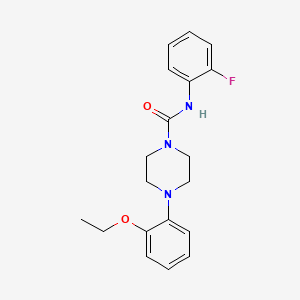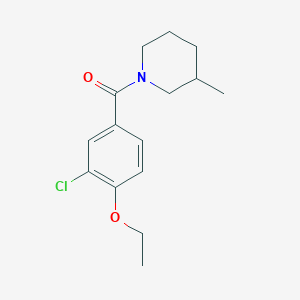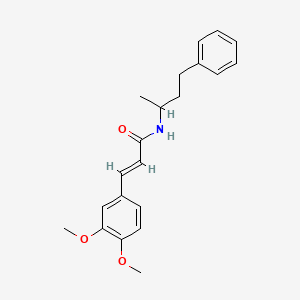
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting their activity, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can potentially prevent or treat various diseases.
Biochemical and Physiological Effects
Studies have shown that 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as COX-2 and MMPs. The compound has also been shown to have anti-viral activity against certain viruses such as HIV-1 and HCV.
実験室実験の利点と制限
One of the main advantages of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is its versatility. It can be used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. In addition, it is relatively easy to synthesize and purify. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations. Therefore, caution should be exercised when using the compound in lab experiments.
将来の方向性
There are several future directions for research on 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the compound's potential applications in treating various diseases such as cancer and viral infections. In addition, the compound's role in various biological processes such as angiogenesis and inflammation warrants further investigation. Overall, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid holds great promise for advancing scientific research in various fields.
合成法
The synthesis of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid involves the reaction of 4-(chloromethyl)thiophene-2-carboxylic acid with 4-morpholineethanethiol in the presence of a base. The resulting product is further reacted with 4-bromobiphenyl-2,3'-dicarboxylic acid in the presence of a palladium catalyst to yield the final compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a tool compound for studying the role of sulfonamides in various biological systems. The compound has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples.
特性
IUPAC Name |
3-(2-carboxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-17(21)13-9-12(15-3-1-2-4-16(15)18(22)23)10-14(11-13)27(24,25)19-5-7-26-8-6-19/h1-4,9-11H,5-8H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXPCXEVIQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
